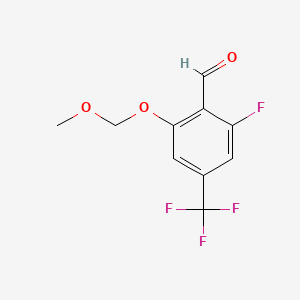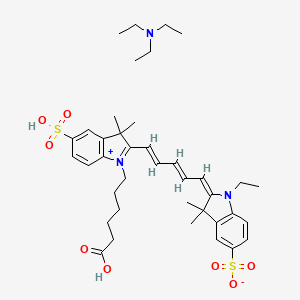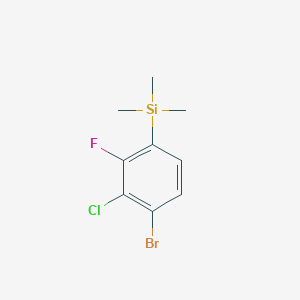
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. This compound is characterized by the presence of a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (4-Bromo-3-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Hydrolysis: The major product is the corresponding phenol derivative.
科学的研究の応用
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The trimethylsilyl group can be hydrolyzed to form a phenol derivative through an acid- or base-catalyzed hydrolysis mechanism.
類似化合物との比較
Similar Compounds
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane: C9H11BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)dimethylsilane: C8H9BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)methylsilane: C7H7BrClFSi
Uniqueness
This compound is unique due to the presence of three different halogen atoms on the phenyl ring, which provides a versatile platform for various chemical modifications. The trimethylsilyl group also offers stability and ease of handling, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H11BrClFSi |
|---|---|
分子量 |
281.62 g/mol |
IUPAC名 |
(4-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChIキー |
RZSNYMLWEKHPFQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


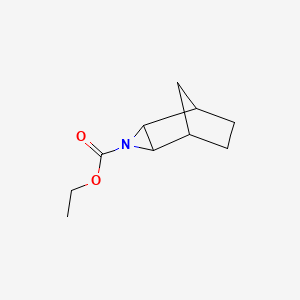
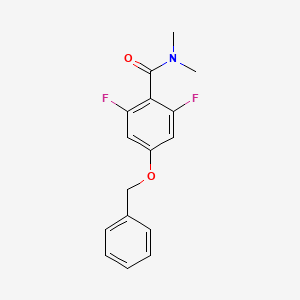
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
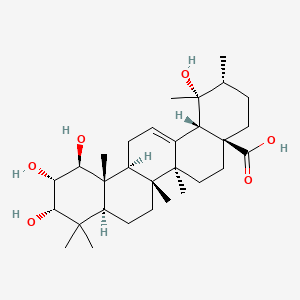
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
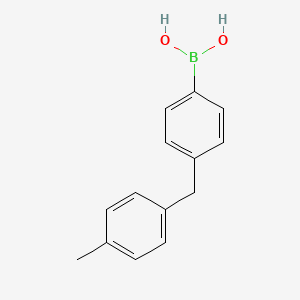

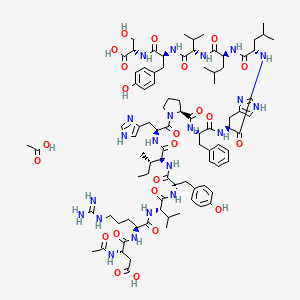
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
